molecular formula C11H19NO4 B591709 (4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate CAS No. 694439-03-7

(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate

Cat. No. B591709
M. Wt: 229.276
InChI Key: YTGMDYKVUYMIQK-DTORHVGOSA-N
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Description

(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate, commonly referred to as BTHCP, is a novel synthetic compound with potential applications in a variety of scientific research fields. BTHCP has been studied for its ability to act as a catalyst in various chemical reactions and as a potential drug target for the treatment of certain diseases.

Scientific Research Applications

  • Organocatalyzed Synthesis : The compound has been used in organocatalyzed synthesis. For instance, an organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, was prepared from Boc-tetramic acid and benzylidenemalononitrile (Hozjan et al., 2023).

  • Supercapacitor Applications : This chemical has been studied for its supercapacitive properties. Poly(2,3,4a,9a-tetrahydro[1,4]dioxino[2,3-b]thieno[3,4-e][1,4]dioxine) (pTDTD) and related compounds were synthesized and evaluated as redox-active electrode materials for supercapacitor applications (Yigit et al., 2013).

  • 1,3-Dipolar Cycloadditions : The compound has been involved in studies of 1,3-dipolar cycloadditions. For example, 2-tert-butoxycarbonyl-1-pyrroline N-oxide underwent 1,3-dipolar cycloadditions with chiral acrylates and acrylamides (Brandi et al., 2006).

  • Synthesis of Piperidine Derivatives : It has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. For instance, tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate underwent reactions to form piperidine derivatives (Moskalenko & Boev, 2014).

  • NMR and X-ray Analysis : The compound and its derivatives have been subjects of extensive NMR and X-ray crystal structure analysis, contributing to the understanding of their chemical properties and molecular structures (Liu et al., 2014).

  • Synthesis of Nicotinic Acetylcholine Receptor Agonists : An optimized large-scale synthesis of a similar compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was described. This compound is an important intermediate for nicotinic acetylcholine receptor agonists (Jarugu et al., 2018).

properties

IUPAC Name

tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(13)12-6-8-9(7-12)15-5-4-14-8/h8-9H,4-7H2,1-3H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGMDYKVUYMIQK-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129386
Record name rel-1,1-Dimethylethyl (4aR,7aS)-hexahydro-6H-1,4-dioxino[2,3-c]pyrrole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate

CAS RN

694439-03-7
Record name rel-1,1-Dimethylethyl (4aR,7aS)-hexahydro-6H-1,4-dioxino[2,3-c]pyrrole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694439-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (4aR,7aS)-hexahydro-6H-1,4-dioxino[2,3-c]pyrrole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
W Zhang, Z Su, H Liu, Y Zhang, W Ye… - … Process Research & …, 2022 - ACS Publications
The development of an efficient synthetic process for a clinical candidate Larotinib (4), which is an epidermal growth factor receptor (EGFR) inhibitor for the treatment of esophageal …
Number of citations: 2 pubs.acs.org

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